

Application Notes and Protocols for BDEAS in Self-Aligned Double Patterning (SADP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(diethylamino)silane*

Cat. No.: B1590842

[Get Quote](#)

For Researchers, Scientists, and Semiconductor Process Engineers

Introduction

Self-Aligned Double Patterning (SADP) is a critical enabling technology for continued scaling in semiconductor manufacturing, allowing the fabrication of features with pitches smaller than the resolution limit of conventional lithography. A key step in the SADP workflow is the conformal deposition of a spacer material, which defines the final critical dimension.

Bis(diethylamino)silane (BDEAS), with the chemical formula $\text{SiH}_2(\text{N}(\text{C}_2\text{H}_5)_2)_2$, is a versatile precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO_2) and silicon nitride (SiN), at low temperatures. Its high vapor pressure and thermal stability make it an excellent candidate for Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD), enabling the precise thickness control and conformality required for advanced SADP processes.^[1]

This document provides detailed application notes and experimental protocols for the use of BDEAS in the SADP process for fabricating dense line-space patterns.

Data Presentation

BDEAS Precursor Properties

Property	Value
Chemical Formula	SiH ₂ (N(C ₂ H ₅) ₂) ₂
Molecular Weight	174.36 g/mol
Appearance	Colorless liquid
Boiling Point	70 °C @ 30 mmHg
Vapor Pressure	~3 Torr @ 20 °C

Typical Deposition Parameters for BDEAS-based Films

Parameter	SiO ₂ (PEALD)	SiN (PEALD)
Precursor	BDEAS, O ₂ plasma	BDEAS, N ₂ plasma
Deposition Temperature	100 - 400 °C	200 - 400 °C
BDEAS Pulse Time	1.0 - 2.0 s	0.5 - 2.0 s
Reactant Pulse Time	2.0 - 8.0 s (O ₂ plasma)	5.0 - 10.0 s (N ₂ plasma)
Plasma Power	100 - 300 W	100 - 400 W
Growth per Cycle (GPC)	0.8 - 1.7 Å/cycle	0.3 - 1.0 Å/cycle
Refractive Index	~1.46	~1.9 - 2.0
Film Density	~2.2 g/cm ³	~2.5 - 2.8 g/cm ³

Etch Selectivity of BDEAS-Deposited Films in SADP

The success of the SADP process is critically dependent on the etch selectivity between the spacer, mandrel, and underlying layers. Below are typical etch selectivity values for SiO₂ and SiN spacers in relevant plasma chemistries.

Spacer Material	Mandrel/Substrate Material	Etch Gas Chemistry	Typical Etch Selectivity (Spacer:Mandrel/Substrate)
SiO ₂	Amorphous Carbon (a-C)	O ₂ /N ₂ plasma	High (>20:1)
SiO ₂	Silicon (Si)	Fluorocarbon (e.g., CF ₄ , CHF ₃) plasma	Moderate to High (5:1 to >20:1)
SiN	Amorphous Carbon (a-C)	O ₂ /N ₂ plasma	High (>20:1)
SiN	Silicon (Si)	HBr/O ₂ plasma	High (>15:1)
SiN	SiO ₂	Hot Phosphoric Acid	High (>50:1)

Experimental Protocols

Protocol 1: SiO₂ Spacer Deposition using PEALD with BDEAS for SADP

This protocol describes the deposition of a conformal SiO₂ spacer on a patterned mandrel.

1. Substrate Preparation:

- Start with a silicon wafer with a patterned mandrel structure. The mandrel can be made of amorphous carbon (a-C) or other materials with high etch selectivity to the SiO₂ spacer.
- Ensure the wafer is clean and free of organic residues by performing a standard pre-deposition clean.

2. PEALD System Preparation:

- Load the BDEAS precursor into a suitable bubbler and heat to the desired temperature to achieve stable vapor pressure.
- Set the ALD reactor chamber to the desired deposition temperature, typically between 200 °C and 350 °C.

3. SiO₂ Deposition Cycle:

- Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the chamber for a pulse duration of 1.5 seconds.
- Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar or N₂) for 5.0 seconds to remove unreacted precursor and byproducts.
- Step 3 (O₂ Plasma Pulse): Introduce O₂ gas and strike a plasma for 5.0 seconds. The plasma power is typically set between 100 W and 300 W.
- Step 4 (Purge): Purge the chamber with an inert gas for 5.0 seconds.
- Repeat this cycle until the desired SiO₂ spacer thickness is achieved. The thickness is determined by the number of cycles and the growth per cycle (GPC).

4. Post-Deposition:

- Unload the wafer from the ALD chamber.
- The wafer is now ready for the subsequent spacer etch and mandrel removal steps of the SADP process.

Protocol 2: General Self-Aligned Double Patterning (SADP) Process Flow

This protocol outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process, incorporating the BDEAS-based spacer deposition.

1. Mandrel Patterning:

- Deposit a mandrel material layer (e.g., amorphous carbon) on the substrate.
- Use standard photolithography and etching techniques to pattern the mandrel, defining the initial features at twice the final desired pitch.

2. Spacer Deposition (using BDEAS):

- Conformally deposit the spacer material (e.g., SiO₂ or SiN) over the patterned mandrel using ALD or PECVD with BDEAS as the precursor, following a protocol similar to Protocol 1. The thickness of the deposited spacer will determine the final feature size.

3. Spacer Etch (Anisotropic Etch):

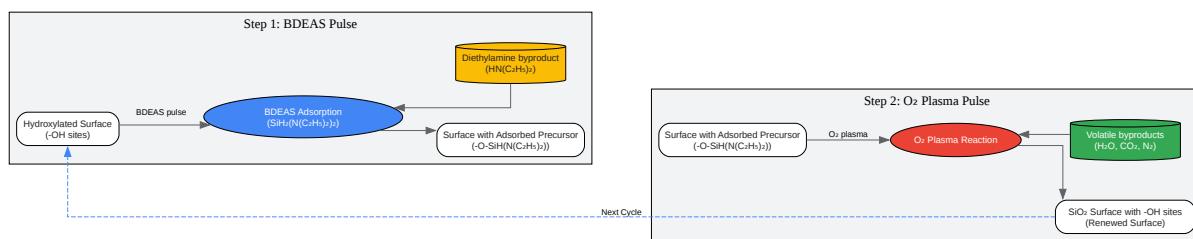
- Perform an anisotropic plasma etch to remove the spacer material from the top of the mandrel and the areas between the mandrel features, leaving the spacer only on the

sidewalls of the mandrel.

- For a SiO_2 spacer, a fluorocarbon-based plasma (e.g., CF_4/Ar) is typically used.

4. Mandrel Removal:

- Selectively etch away the mandrel material, leaving the spacer features behind.
- For an amorphous carbon mandrel, an O_2 or N_2/H_2 plasma etch is effective and provides high selectivity to a SiO_2 or SiN spacer.

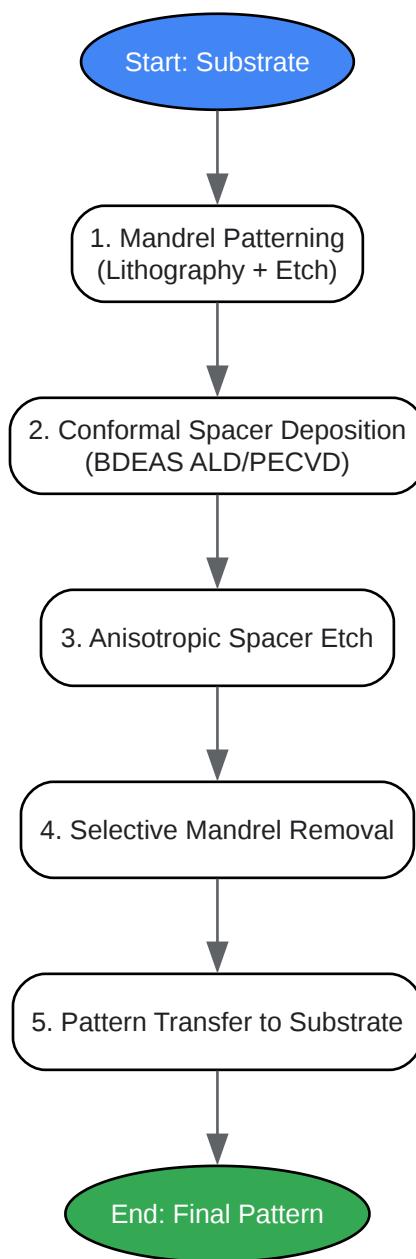

5. Pattern Transfer:

- The remaining spacer pattern now acts as a hard mask. Use this mask to etch the underlying substrate or hardmask layer to transfer the high-resolution pattern. The pitch of the final pattern is half that of the original mandrel pattern.

Visualizations

BDEAS ALD Surface Reaction Mechanism

The following diagram illustrates the proposed surface reaction mechanism for the plasma-enhanced atomic layer deposition of SiO_2 using BDEAS and an oxygen plasma.



[Click to download full resolution via product page](#)

Caption: BDEAS ALD reaction cycle for SiO₂ deposition.

Self-Aligned Double Patterning (SADP) Workflow

The diagram below outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process.

[Click to download full resolution via product page](#)

Caption: Key steps in the Spacer-is-Dielectric (SID) SADP process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for BDEAS in Self-Aligned Double Patterning (SADP)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590842#bdeas-precursor-for-self-aligned-double-patterning-sadp-process>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com